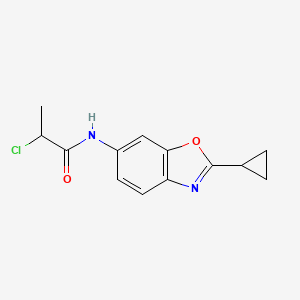

(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

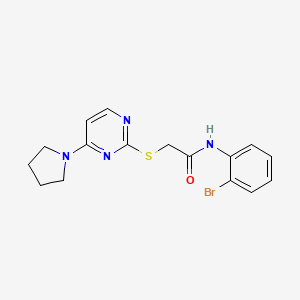

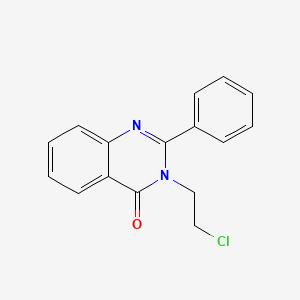

“(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid” is a chemical compound with the CAS Number: 696637-93-1 . Its molecular formula is C11H12N2O3 and it has a molecular weight of 220.23 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O3/c1-12-6-8-4-2-3-5-9(8)13(11(12)16)7-10(14)15/h2-5H,6-7H2,1H3,(H,14,15) . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 220.23 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Quinazolinones and their derivatives, similar to "(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid," have been synthesized and characterized through various methods. For instance, the synthesis and characterization of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases have been explored, revealing their potential for antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities (S. Sahu et al., 2008). Similarly, the reaction between 1H-indazol-3-ol and ethyl chloroacetate has been studied, leading to the identification of various ethyl esters and discussing their formation mechanisms (M. Bonanomi & G. Palazzo, 1977).

Biological Activities

Compounds related to "(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid" exhibit a range of biological activities. Research has shown that certain quinazolinone derivatives possess significant analgesic and anti-inflammatory activities, as well as antihelmintic activity against specific worms (S. Sahu et al., 2008). Another study focusing on the antithyroid properties of 1H-2-oxo-3-(coumarin-3-yl)-4-hydroxyquinolines synthesized from the methyl ester of 1H-2-oxo-4-hydroxyquinoline-3-acetic acid demonstrates the potential of these compounds in modulating thyroid function (I. Ukrainets et al., 1997).

Green Synthesis Approaches

Efforts to develop environmentally friendly synthesis methods for quinazolinone derivatives have been documented. For example, the use of lactic acid as a green catalyst under solvent-free conditions for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones showcases an innovative approach to synthesizing these compounds with reduced environmental impact (S. Zhaleh et al., 2016).

Advanced Chemical Reactions and Applications

The exploration of new chemical reactions involving quinazolinone derivatives has broadened the potential applications of these compounds. For example, redox-annulations of cyclic amines with electron-deficient o-tolualdehydes involving dual C-H functionalization highlight the versatility of these reactions (Anirudra Paul et al., 2019). Moreover, the synthesis and in vivo and in silico anticonvulsant activity studies of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide present novel therapeutic potentials (Wassim El Kayal et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3-methyl-2-oxo-4H-quinazolin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-12-6-8-4-2-3-5-9(8)13(11(12)16)7-10(14)15/h2-5H,6-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGSYXAQZZTYJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2N(C1=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2744225.png)

![3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2744226.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2744227.png)

![4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2744232.png)

![4-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-7-methyl-2H-chromen-2-one](/img/structure/B2744234.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2744243.png)